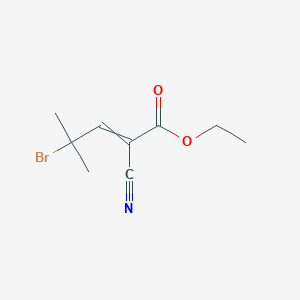![molecular formula C25H37FO2Sn B14279708 Tricyclohexyl[(4-fluorobenzoyl)oxy]stannane CAS No. 121794-07-8](/img/structure/B14279708.png)
Tricyclohexyl[(4-fluorobenzoyl)oxy]stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricyclohexyl[(4-fluorobenzoyl)oxy]stannane is an organotin compound with the molecular formula C27H41FO2Sn. This compound is characterized by the presence of a tin atom bonded to three cyclohexyl groups and one 4-fluorobenzoyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tricyclohexyl[(4-fluorobenzoyl)oxy]stannane typically involves the reaction of tricyclohexyltin chloride with 4-fluorobenzoic acid in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the organotin compound. The general reaction scheme is as follows:
(C6H11)3SnCl+C7H4FO2H→(C6H11)3SnO2C7H4F+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Tricyclohexyl[(4-fluorobenzoyl)oxy]stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The tin atom in the compound can participate in nucleophilic substitution reactions, where the 4-fluorobenzoyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form higher oxidation state tin compounds or reduction to form lower oxidation state tin compounds.
Hydrolysis: In the presence of water, the compound can hydrolyze to form tricyclohexyltin hydroxide and 4-fluorobenzoic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted organotin compounds can be formed.
Oxidation Products: Higher oxidation state tin compounds, such as tricyclohexyltin oxide, can be formed.
Hydrolysis Products: Tricyclohexyltin hydroxide and 4-fluorobenzoic acid are the major products of hydrolysis.
科学研究应用
Tricyclohexyl[(4-fluorobenzoyl)oxy]stannane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound serves as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Materials Science: It is used in the preparation of organotin-based materials with unique properties.
Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
作用机制
The mechanism of action of tricyclohexyl[(4-fluorobenzoyl)oxy]stannane involves its interaction with molecular targets through its tin atom. The tin atom can coordinate with various ligands, facilitating catalytic processes or biological interactions. The 4-fluorobenzoyl group can also participate in specific interactions with target molecules, enhancing the compound’s reactivity and selectivity.
相似化合物的比较
Similar Compounds
Tricyclohexyltin Chloride: Similar in structure but lacks the 4-fluorobenzoyl group.
Tricyclohexyltin Hydroxide: Formed by hydrolysis of tricyclohexyl[(4-fluorobenzoyl)oxy]stannane.
Tricyclohexyltin Oxide: An oxidation product of this compound.
Uniqueness
This compound is unique due to the presence of the 4-fluorobenzoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
121794-07-8 |
|---|---|
分子式 |
C25H37FO2Sn |
分子量 |
507.3 g/mol |
IUPAC 名称 |
tricyclohexylstannyl 4-fluorobenzoate |
InChI |
InChI=1S/C7H5FO2.3C6H11.Sn/c8-6-3-1-5(2-4-6)7(9)10;3*1-2-4-6-5-3-1;/h1-4H,(H,9,10);3*1H,2-6H2;/q;;;;+1/p-1 |
InChI 键 |
JGNKRUPOSZSWNF-UHFFFAOYSA-M |
规范 SMILES |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)OC(=O)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


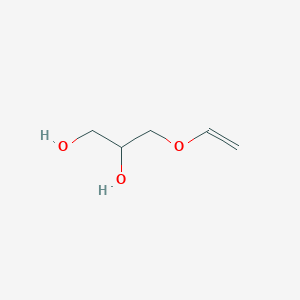
![2-[2-(2-Bromophenyl)ethyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14279630.png)
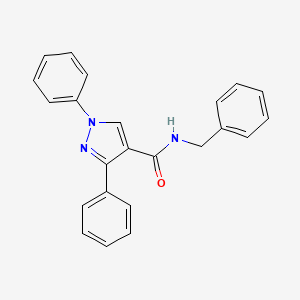


![N-[3-(Dimethylamino)propyl]tetracosanamide](/img/structure/B14279651.png)
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(butan-1-ol)](/img/structure/B14279656.png)

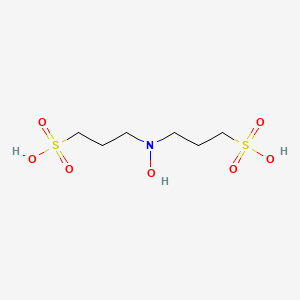

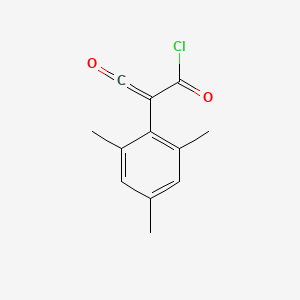
![1-Benzyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B14279689.png)
